molecular formula C14H26N2O3 B2929821 tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate CAS No. 1369138-78-2

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

Cat. No.: B2929821
CAS No.: 1369138-78-2
M. Wt: 270.373
InChI Key: WQEJFFVFCYYKOX-LBPRGKRZSA-N
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Description

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₄H₂₆N₂O₃ and a molecular weight of 270.19 g/mol It is a piperidine derivative that contains both a morpholine ring and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with morpholine and tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a ligand or a probe to study receptor-ligand interactions. Its structural features make it suitable for binding studies with various biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(piperidin-4-yl)piperidine-1-carboxylate

Comparison: tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate is unique due to the presence of both a morpholine ring and a tert-butyl ester group. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds. For instance, the morpholine ring can enhance water solubility and binding affinity to certain biological targets, while the tert-butyl ester group can improve the compound’s stability and lipophilicity.

Properties

IUPAC Name

tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-11(5-8-16)12-10-18-9-6-15-12/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEJFFVFCYYKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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